6-(Benzyloxy)pyridine-3-carbonitrile

Autophagy Targeted Protein Degradation Medicinal Chemistry

Regioisomeric substitution errors compromise SAR reproducibility. This 6-(benzyloxy)-3-carbonitrile pyridine provides the exact spatial orientation required for autophagy modulator (AUTOTAC) synthesis and nicotinic acid precursor routes. - **Key advantage**: Hydrolysis yields 6-benzyloxy-nicotinic acid directly; avoids failed substitutions from 2- or 4-analogs. - **Controlled lipophilicity**: Calculated LogP 2.53, no H-bond donor - ideal for membrane permeability tuning. - **Supply**: Packaged for immediate use in medicinal chemistry workflows.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 876516-71-1
Cat. No. B3292130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)pyridine-3-carbonitrile
CAS876516-71-1
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=C(C=C2)C#N
InChIInChI=1S/C13H10N2O/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2
InChIKeyJCNCJLHDANUPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)pyridine-3-carbonitrile Overview


6-(Benzyloxy)pyridine-3-carbonitrile is a heterocyclic building block [1] featuring a pyridine core with a benzyloxy group at the 6-position and a carbonitrile group at the 3-position . As a key intermediate for medicinal chemistry and materials science, its value is derived from the specific spatial and electronic arrangement of these functional groups, which enables the construction of complex, pharmacologically relevant molecules [2].

6-(Benzyloxy)pyridine-3-carbonitrile: Structural Specificity


In-class substitution with other benzyloxypyridine isomers (e.g., 2- or 4-carbonitrile analogs) or alternative O-alkylated pyridines is often unsuccessful in research applications because the regioisomeric arrangement of the benzyloxy and nitrile groups dictates a unique molecular recognition profile and synthetic reactivity . The specific 6,3-substitution pattern can be crucial for downstream transformations and the spatial orientation of the nitrile group, which is a critical pharmacophoric element [1]. Replacing this compound with a structurally similar analog risks altering synthetic pathway compatibility and target binding, thereby compromising the reproducibility and validity of the research data [2].

6-(Benzyloxy)pyridine-3-carbonitrile: Evidence vs. Analogs


Regiospecificity in AUTOTAC Synthesis

The specific 6,3-substitution pattern is required for the synthesis of benzyloxy pyridine derivatives that function as p62 protein activators [1]. Patent data explicitly requires a benzyloxy group on the pyridine ring as part of the core structure for this activity. While the exact compound is an intermediate, the requirement for a benzyloxy-substituted pyridine core to induce p62 oligomerization is a direct specification for this class, making alternative regioisomers or unsubstituted pyridines non-functional in this context [1].

Autophagy Targeted Protein Degradation Medicinal Chemistry

Lipophilicity vs. Hydroxy Analog

The benzyloxy group confers a calculated LogP of 2.53228 and a TPSA of 45.91 Ų . Compared to its hypothetical hydroxy analog (6-hydroxypyridine-3-carbonitrile), the benzyloxy substitution significantly increases lipophilicity and membrane permeability potential, while reducing the polar surface area contribution from a hydrogen-bond donor .

Physicochemical Property Lipophilicity Medicinal Chemistry

Synthetic Route to Benzyloxy Nicotinic Acid

6-(Benzyloxy)pyridine-3-carbonitrile can be quantitatively hydrolyzed to the corresponding nicotinic acid derivative . A procedure using 100 mg (0.47 mmol) of the nitrile in EtOH/H2O with NaOH yields the carboxylic acid after 20 hours at 90°C . This transformation is not feasible with the 2- or 4-carbonitrile isomers due to differing electronic and steric environments around the nitrile group, which can lead to side reactions or incomplete conversion.

Organic Synthesis Intermediate Nitrile Hydrolysis

6-(Benzyloxy)pyridine-3-carbonitrile: Application Scenarios


AUTOTAC Modulator Synthesis

Researchers developing AUTOTACs or other autophagy-modulating molecules will require the 6-benzyloxy-substituted pyridine scaffold to ensure activity. This compound serves as a critical starting point for introducing the necessary benzyloxy-pyridine core, as indicated by patent specifications [1].

6-Benzyloxy-Nicotinic Acid Preparation

Medicinal chemists seeking to access the 6-benzyloxy-nicotinic acid scaffold for further derivatization can utilize this nitrile as a direct precursor. The established hydrolysis protocol provides a reliable route to this valuable carboxylic acid intermediate .

Lipophilicity Control in SAR Studies

In structure-activity relationship (SAR) campaigns, where a specific increase in lipophilicity is desired while avoiding a hydrogen bond donor, 6-(benzyloxy)pyridine-3-carbonitrile is the appropriate reagent. Its calculated LogP of 2.53 provides a quantifiable and consistent increase over hydroxy analogs , enabling precise control over compound physicochemical properties.

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